rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate
Description
rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a chiral piperidine derivative featuring a trifluoroacetamido group at the 3-position and a methyl ester at the 2-position. Its stereochemistry (2R,3S) and racemic nature (1:1 mixture of enantiomers) make it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs. The trifluoroacetamido group enhances metabolic stability and lipophilicity, while the methyl ester acts as a prodrug moiety to improve bioavailability .
Properties
Molecular Formula |
C9H13F3N2O3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) |
InChI Key |
CLQCWVYXKAJBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach Using Amino Acids
A stereodivergent strategy leverages L-amino acids (e.g., L-alanine, phenylglycine) to establish the (2R,3S) configuration.
Steps :
- Amino Acid Protection :
Weinreb Amide Formation :
Cyclization to Piperidinols :
Example :
| Step | Reagents/Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| Amino Acid Protection | Benzyl chloride, NaBH₄, CbzCl | 70–95% | – |
| Weinreb Amide Formation | DCC, MeONHMe, CH₂Cl₂ | 77–91% | ≥95% ee |
| Cyclization | LiAlH₄ or Selectride®, THF, –78°C | 85–90% | >19:1 dr |
Introduction of the Trifluoroacetamido Group
Direct Acylation of 3-Aminopiperidine Intermediates
The most straightforward method involves reacting 3-aminopiperidine-2-carboxylate with trifluoroacetic anhydride (TFAA).
Procedure :
- Amine Deprotection :
- Acylation :
Example :
| Parameter | Details |
|---|---|
| Substrate | 3-Aminopiperidine-2-carboxylate |
| Acylating Agent | TFAA (1.1 equiv) |
| Base | Pyridine (1.25 equiv) |
| Solvent | DCM, 0°C → 20°C, 15 h |
| Workup | 1 N HCl wash, Na₂SO₄ drying |
| Yield | 85–90% |
Methyl Ester Formation
Esterification of Piperidine-2-Carboxylic Acid
Method A :
- Direct Esterification : React piperidine-2-carboxylic acid with methanol under acidic conditions (H₂SO₄, HCl).
Method B :
- Mitsunobu Reaction : Use DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple methanol to the acid.
Integrated Synthetic Route
Combining the above steps, a representative synthesis is:
- Piperidine Core Synthesis :
- Oxidation to Carboxylic Acid :
- Methyl Ester Formation :
- Acylation at C3 :
Overall Yield : 45–50% (4 steps).
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve efficiency in acylation and esterification steps.
- Purification :
Challenges and Optimization
- Racemization : Minimized by low-temperature acylation and avoiding basic conditions during amide formation.
- Byproduct Formation : TFAA hydrolysis to trifluoroacetic acid (TFA) controlled via excess pyridine.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Trifluoroacetamido vs. tert-Boc : The trifluoroacetamido group in the target compound offers greater electron-withdrawing effects and acid lability compared to the tert-Boc group, which is bulkier and base-stable. This impacts deprotection strategies in synthesis .
- Methyl ester vs. carboxylic acid : The methyl ester in the target compound enhances cell permeability compared to carboxylic acid derivatives (e.g., ), which may require prodrug activation .
- Fluorinated substituents : Compounds with bis(trifluoromethyl) groups () exhibit higher lipophilicity but may suffer from reduced solubility, whereas the single trifluoroacetamido group in the target compound balances lipophilicity and solubility .
Biological Activity
Rac-methyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate is a synthetic piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetamido group, which may influence its interaction with biological systems. The following sections delve into its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Piperidine derivatives and trifluoroacetic anhydride.
- Reaction Conditions : Solvents such as dichloromethane or acetonitrile are commonly used, along with catalysts like triethylamine.
- Purification Methods : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2137492-20-5 |
| Molecular Formula | C₉H₁₃F₃N₂O₃ |
| Molecular Weight | 254.21 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoroacetamido group may enhance the compound's reactivity and influence its binding affinity to various biomolecules. This can lead to modulation of biochemical pathways relevant to therapeutic applications.
Pharmacological Potential
Research indicates that compounds containing fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, the incorporation of fluorine in drug design has been shown to improve metabolic stability and bioavailability .
- Antimicrobial Activity : The compound may possess antimicrobial properties due to its structural similarities with known antimicrobial agents. Studies have highlighted the significance of fluorinated compounds in developing new antibiotics .
- Anticancer Potential : Similar piperidine derivatives have been investigated for their anticancer properties. The unique trifluoroacetamido group could potentially enhance the efficacy of such compounds against cancer cell lines .
- Neuropharmacological Effects : Given the structural features of piperidine derivatives, there is potential for neuropharmacological activity. Compounds in this class have been explored for their effects on neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Studies
Several studies have explored the biological activity of fluorinated piperidine derivatives:
- Study 1 : A series of fluorinated piperidine derivatives were synthesized and evaluated for their antimicrobial properties. Results indicated that modifications at the piperidine nitrogen significantly affected antibacterial activity against various strains, suggesting a promising avenue for developing new antimicrobial agents .
- Study 2 : Research on similar compounds demonstrated their potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The trifluoroacetamido group was noted as a critical feature enhancing inhibitory potency against specific MMPs .
Comparison with Related Compounds
| Compound | Biological Activity |
|---|---|
| Methyl (2R,3S)-3-(acetamido)piperidine-2-carboxylate | Moderate antimicrobial activity |
| Ethyl (2R,3S)-3-(trifluoroacetamido)piperidine-2-carboxylate | Enhanced anticancer properties |
This compound stands out due to its trifluoroacetamido group, which may confer unique chemical and biological properties not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
